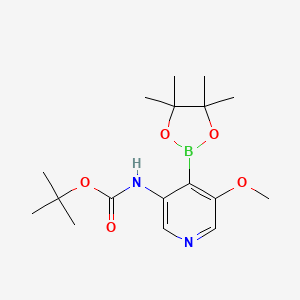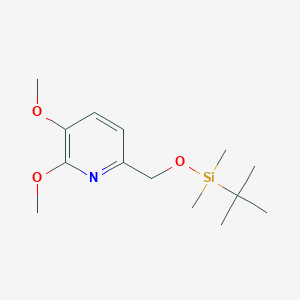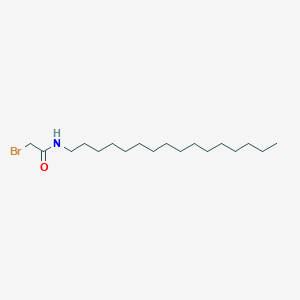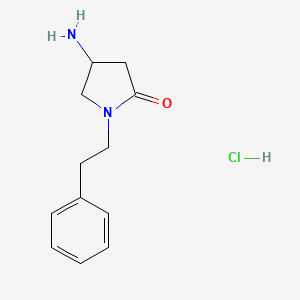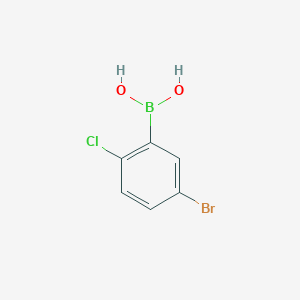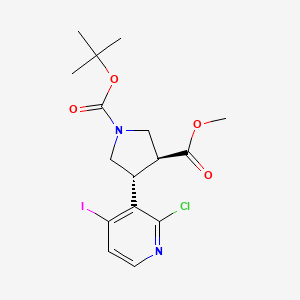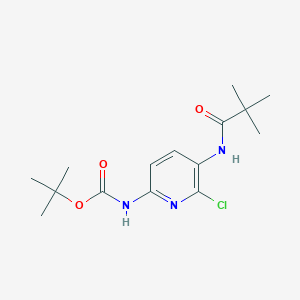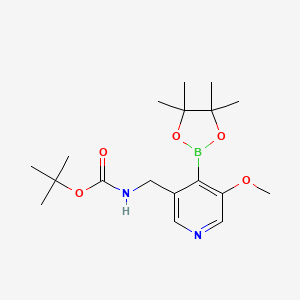
1h-Benzimidazole-6-sulfonyl chloride
Übersicht
Beschreibung
1H-Benzimidazole-6-sulfonyl chloride is a heterocyclic compound that features a benzimidazole ring fused with a sulfonyl chloride group at the 6th position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of both the benzimidazole core and the sulfonyl chloride functional group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, polymers, and advanced materials.
Zukünftige Richtungen
Benzimidazole is a promising compound for anticancer either through target-specific or non-oncogene-specific targeting . Numerous benzimidazole-derived drugs have recently gained approval by the FDA, delineating the remarkable potential of benzimidazole scaffolds to be employed as anticancer agents .
Wirkmechanismus
Target of Action
1H-Benzimidazole-6-sulfonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic . The primary targets of these compounds are often proteins or enzymes that play crucial roles in these biological processes .
Mode of Action
For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . The specific interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
For example, in their role as anticancer agents, they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could range from the inhibition of microbial growth to the induction of cell death in cancer cells .
Action Environment
For instance, benzimidazole derivatives have been found to be effective corrosion inhibitors, suggesting that they can interact with their environment in ways that affect their stability and function .
Biochemische Analyse
Biochemical Properties
1H-Benzimidazole-6-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is essential for the regulation of enzyme activity and protein function. Additionally, this compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression. In in vivo studies, the compound’s stability and degradation can influence its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and inflammation. These adverse effects are dose-dependent and can lead to tissue damage and impaired organ function. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic anion transporters and distributed to various organelles, such as the endoplasmic reticulum and mitochondria. The compound’s distribution can influence its activity and toxicity, as different cellular compartments may have varying sensitivities to its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 1H-benzimidazole followed by chlorination. The process typically includes:
Sulfonation: 1H-Benzimidazole is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Vergleich Mit ähnlichen Verbindungen
- 1H-Benzimidazole-2-sulfonyl chloride
- 1H-Benzimidazole-4-sulfonyl chloride
- 1H-Benzimidazole-5-sulfonyl chloride
Comparison: 1H-Benzimidazole-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of derivatives it can form. Compared to other isomers, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in various applications.
Eigenschaften
IUPAC Name |
3H-benzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLTUHOYVRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655215 | |
| Record name | 1H-Benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094350-38-5 | |
| Record name | 1H-Benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


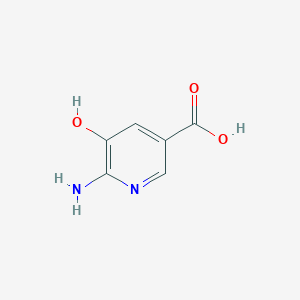

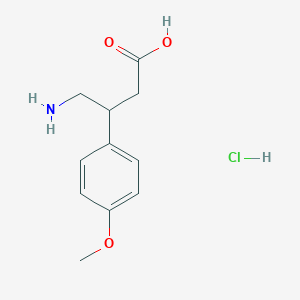
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)
